molecular formula C24H26N6O4S B2617604 N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105237-03-3

N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2617604
CAS No.: 1105237-03-3
M. Wt: 494.57
InChI Key:
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Description

N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with a multifaceted structure

Scientific Research Applications

N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can also vary depending on their specific structures. Some derivatives have been found to inhibit certain metabolic enzymes .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary depending on their specific structures. Some derivatives have been found to exhibit cytotoxicity .

Future Directions

Future research on 1,2,4-triazole derivatives could focus on developing new derivatives with improved medicinal properties. The introduction of certain functional groups has been found to enhance the antimicrobial activity of these compounds .

Preparation Methods

The synthesis of N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core triazoloquinazoline structure, followed by the introduction of the butan-2-yl group, the 4-methoxyphenylcarbamoyl group, and the sulfanyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, which may have different substituents on the core structure. These compounds can be compared based on their chemical properties, biological activities, and potential applications. The unique combination of functional groups in N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide distinguishes it from other related compounds.

Properties

IUPAC Name

N-butan-2-yl-1-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-5-14(2)25-21(32)15-6-11-18-19(12-15)30-23(29(3)22(18)33)27-28-24(30)35-13-20(31)26-16-7-9-17(34-4)10-8-16/h6-12,14H,5,13H2,1-4H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHDJOQYTNHKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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